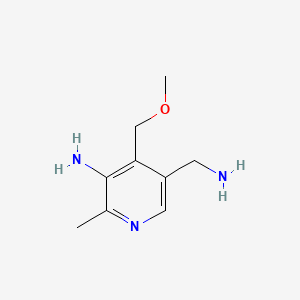![molecular formula C18H20N2O2 B13735645 6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) CAS No. 10319-01-4](/img/structure/B13735645.png)
6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) is a complex organic compound characterized by its unique structure, which includes two cyclohexa-2,4-dien-1-one rings connected by an ethane-1,2-diylbis(azanediylmethanylylidene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) typically involves the condensation of 2-methylcyclohexa-2,4-dien-1-one with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the azanediylmethanylylidene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
6,6’-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6,6’-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Binaphthyl-6,6’-dicarboxylic acid
- Glutaminase Inhibitor, Compound 968
- Methylammonium lead halides
Uniqueness
6,6’-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one) is unique due to its specific structural features, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
10319-01-4 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[2-[(2-hydroxy-3-methylphenyl)methylideneamino]ethyliminomethyl]-6-methylphenol |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-3-7-15(17(13)21)11-19-9-10-20-12-16-8-4-6-14(2)18(16)22/h3-8,11-12,21-22H,9-10H2,1-2H3 |
Clé InChI |
WAFYGQIIQPSIEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=NCCN=CC2=CC=CC(=C2O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
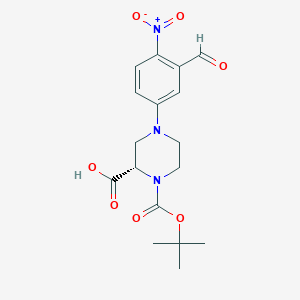
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

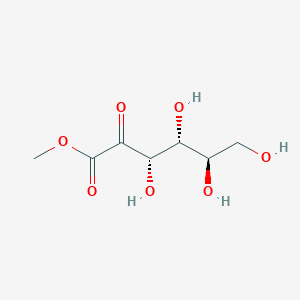
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
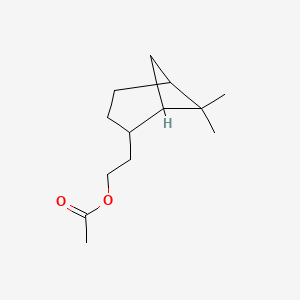
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
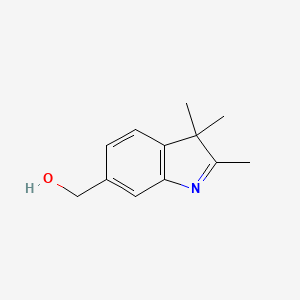
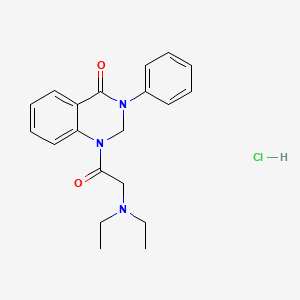
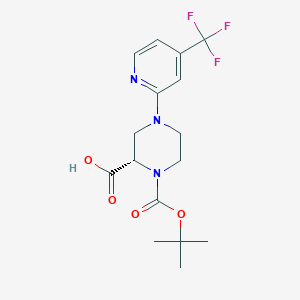

![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
